molecular formula C8H6N2O2 B3219010 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-56-7

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219010
CAS No.: 1190314-56-7
M. Wt: 162.15 g/mol
InChI Key: HTDFBZKGHHMPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a high-value, multifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyridine scaffold, a structural motif prevalent in numerous biologically active compounds and natural products . The critical 7-hydroxy and 3-carbaldehyde functional groups provide versatile synthetic handles for further chemical elaboration, enabling the construction of targeted libraries for biological screening. The pyrrolopyridine core is a privileged structure in medicinal chemistry, known to confer significant pharmacological properties. Researchers will find this scaffold particularly valuable for developing novel therapeutic agents, as pyrrolopyridine derivatives have demonstrated a broad and compelling spectrum of biological activities in scientific literature. These activities include potent antitumor and antiproliferative effects against various human cancer cell lines, positioning this compound as a key intermediate for oncology research programs . Furthermore, related isomers have shown promising antimicrobial activity , suggesting its potential in the development of new antibacterial and antiviral agents to address growing resistance concerns . The structural motif is also investigated for its antidiabetic potential , including applications as aldose reductase inhibitors to mitigate diabetic complications and as GPR119 agonists for regulating incretin and insulin secretion . Additionally, derivatives have been explored for their activity in the central nervous system and as inhibitors of phosphodiesterase 4B (PDE4B), indicating potential for treating inflammatory and CNS disorders . This product is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-3-10-7-6(5)1-2-9-8(7)12/h1-4,10H,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDFBZKGHHMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 7 Hydroxy 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde

Historical and Modern Synthetic Approaches to the Pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core has been a subject of extensive research, leading to the development of a variety of synthetic strategies. These methods can be broadly categorized into the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or the formation of the pyridine ring from a pyrrole precursor.

Regioselective Annulation and Cyclization Strategies

Classical indole (B1671886) syntheses have been adapted for the preparation of azaindoles, offering regioselective routes to the pyrrolo[2,3-c]pyridine framework.

Batcho-Leimgruber Indole Synthesis: This powerful method involves the reaction of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-enamino nitro compound, which upon reductive cyclization yields the indole ring. For the synthesis of the pyrrolo[2,3-c]pyridine core, a suitably substituted 3-methyl-4-nitropyridine (B157339) derivative would be the required starting material. The reaction proceeds in two main stages: enamine formation and reductive cyclization.

StepReagents and ConditionsProduct
Enamine FormationN,N-Dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, DMF, 110 °Cβ-(Dimethylamino)-α-(4-nitro-3-pyridyl)acrylamide
Reductive CyclizationFe, AcOH, 100 °C1H-Pyrrolo[2,3-c]pyridine

Fischer Indole Synthesis: One of the most well-known methods for indole synthesis, the Fischer synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To construct the pyrrolo[2,3-c]pyridine core, a pyridylhydrazine, specifically 3-hydrazinopyridine, would be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, followed by cyclization under acidic conditions.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. For the pyrrolo[2,3-c]pyridine system, an N-acyl-3-amino-4-methylpyridine would be the necessary precursor. The harsh reaction conditions, however, can limit its applicability for highly functionalized substrates.

Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne provides a versatile route to polysubstituted indoles. An adaptation of this method using a 3-amino-4-halopyridine as the starting material allows for the regioselective synthesis of the pyrrolo[2,3-c]pyridine core.

Multicomponent Reactions in the Synthesis of Pyrrolopyridine Frameworks

Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. allaboutchemistry.netclockss.org Several MCRs have been developed for the synthesis of diverse pyrrolopyridine frameworks. wikipedia.orgwikipedia.org These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity rapidly. allaboutchemistry.net While direct synthesis of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde via an MCR has not been extensively reported, the construction of the core pyrrolopyridine scaffold through such methods is a viable strategy, with functional group installation occurring in subsequent steps.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a carefully planned strategy that addresses the regioselective introduction of both the hydroxyl and the carbaldehyde groups.

Approaches to Introduce the Hydroxyl Group at Position 7

Direct hydroxylation of the pyrrolo[2,3-c]pyridine core at the 7-position is challenging. Therefore, indirect methods are generally employed, which involve the synthesis of a precursor that can be readily converted to the hydroxyl group.

From 7-Alkoxy Derivatives: A common strategy is to synthesize a 7-alkoxy-pyrrolo[2,3-c]pyridine, typically a 7-methoxy or 7-benzyloxy derivative. These alkoxy groups can be introduced by starting with the corresponding 4-alkoxy-3-aminopyridine in a chosen annulation strategy. The ether linkage can then be cleaved in a later step to unmask the hydroxyl group.

PrecursorDeprotection ReagentProduct
7-Methoxy-1H-pyrrolo[2,3-c]pyridineBBr₃, CH₂Cl₂7-Hydroxy-1H-pyrrolo[2,3-c]pyridine
7-Benzyloxy-1H-pyrrolo[2,3-c]pyridineH₂, Pd/C7-Hydroxy-1H-pyrrolo[2,3-c]pyridine

From 7-Amino Derivatives: An alternative approach involves the synthesis of a 7-amino-1H-pyrrolo[2,3-c]pyridine. The amino group can then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This method requires careful control of the reaction conditions to avoid side reactions.

Strategies for the Formation of the Carbaldehyde Group at Position 3

The introduction of a carbaldehyde group at the C3 position of the pyrrole ring is a well-established transformation, with the Vilsmeier-Haack reaction being the most prominent method.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. The pyrrole ring of the pyrrolo[2,3-c]pyridine system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the C3 position, followed by hydrolysis to yield the 3-carbaldehyde. The presence of a substituent at the C7 position can influence the regioselectivity, but generally, formylation occurs preferentially at C3.

SubstrateReagents and ConditionsProduct
7-Methoxy-1H-pyrrolo[2,3-c]pyridinePOCl₃, DMF, 0 °C to rt7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
1-(Protecting Group)-7-benzyloxy-1H-pyrrolo[2,3-c]pyridinePOCl₃, DMF, 0 °C to rt1-(Protecting Group)-7-benzyloxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Protecting Group Chemistry in the Synthesis of Functionalized Pyrrolo[2,3-c]pyridines

Given the multiple reactive sites in the target molecule (the pyrrole NH, the C7-hydroxyl group, and the reactivity of the pyrrole ring itself), a robust protecting group strategy is essential for a successful synthesis. The choice of protecting groups should be orthogonal, meaning that each protecting group can be removed selectively without affecting the others.

Protection of the Pyrrole Nitrogen (N1): The pyrrole nitrogen is acidic and can interfere with various reactions. Common protecting groups for the pyrrole nitrogen include the tosyl (Ts), benzenesulfonyl (Bs), and various silyl (B83357) groups. The choice of protecting group will depend on its stability under the conditions required for subsequent transformations, such as the Vilsmeier-Haack reaction, and the conditions for its removal.

Protection of the 7-Hydroxyl Group: As discussed previously, the hydroxyl group is often introduced in a protected form, such as a methoxy (B1213986) or benzyloxy ether. The benzyl (B1604629) ether is particularly useful as it can be removed under mild hydrogenolysis conditions, which are typically compatible with many other functional groups.

A plausible synthetic sequence for this compound would involve the initial synthesis of a 1-(protected)-7-(protected)-1H-pyrrolo[2,3-c]pyridine, followed by Vilsmeier-Haack formylation at C3, and concluding with the sequential and selective deprotection of the protecting groups at N1 and C7 to yield the final product.

Chemo- and Regioselective Derivatization of this compound

The strategic derivatization of this compound, a member of the underexplored 5-azaindole (B1197152) family of compounds, is critical for its development in medicinal chemistry. researchgate.net The molecule possesses three distinct reactive centers: the carbaldehyde moiety at the C-3 position, the hydroxyl group on the pyridine ring at C-7, and the pyrrole nitrogen (N-1), in addition to the C-H bonds of the aromatic rings. The selective modification of these sites allows for the systematic exploration of structure-activity relationships.

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde functional group at the C-3 position of the pyrrole ring is a versatile handle for a wide array of chemical transformations. Its reactivity is analogous to other heterocyclic aldehydes and allows for modifications such as oxidation, reduction, and carbon-carbon or carbon-nitrogen bond formation.

Oxidation and Reduction: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, using standard oxidizing agents. Conversely, reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, (7-hydroxy-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol.

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with various nucleophiles. Reaction with primary amines furnishes Schiff bases (imines), while reactions with hydrazines and hydroxylamine (B1172632) yield hydrazones and oximes, respectively. Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetamides, under Knoevenagel conditions, provides a route to vinylogous systems, which are useful for extending conjugation or introducing further functionality. mdpi.com

Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) offer a reliable method for converting the formyl group into a vinyl group, enabling the introduction of diverse substituents and the synthesis of analogues with extended scaffolds.

The table below summarizes common transformations applicable to the carbaldehyde group, based on established reactions for heterocyclic aldehydes.

Reaction TypeReagent(s)Product Type
OxidationKMnO₄ or Ag₂OCarboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol
Reductive AminationAmine, NaBH(OAc)₃Secondary/Tertiary Amine
Knoevenagel CondensationMalononitrile, baseDicyanovinyl Derivative
Wittig ReactionPhosphonium ylideAlkene
Hydrazone FormationHydrazine derivativeHydrazone

Reactions Involving the Hydroxyl Group

The 7-hydroxy substituent on the pyridine ring exists in tautomeric equilibrium with its pyridone form, 1H-pyrrolo[2,3-c]pyridin-7(6H)-one. The reactivity of this group is dominated by the chemistry of the pyridone tautomer.

O-Alkylation and O-Acylation: The hydroxyl/pyridone oxygen can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to yield 7-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides can produce the corresponding 7-acyloxy compounds. These reactions are crucial for modifying the steric and electronic properties of the pyridine ring.

Conversion to Halides: A pivotal reaction for hydroxypyridines is the conversion of the hydroxyl group into a halogen, which then serves as a versatile leaving group for cross-coupling reactions. Treatment with reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can transform the 7-hydroxy group into a 7-chloro or 7-bromo derivative, respectively. These halogenated intermediates are key substrates for palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, amino, and alkynyl groups at the C-7 position. Research on the related pyrrolo[3,4-c]pyridine scaffold has demonstrated the utility of the 7-hydroxy group in synthesizing diverse derivatives. mdpi.com

The table below details key reactions for the functionalization of the 7-hydroxy group.

Reaction TypeReagent(s)Product TypeSignificance
O-AlkylationR-X, Base (e.g., K₂CO₃)7-Alkoxy derivativeModifies solubility and electronic properties
DeoxyhalogenationPOCl₃ or PBr₃7-HalopyrrolopyridineKey intermediate for cross-coupling reactions
O-SulfonylationTsCl or MsCl, Base7-O-Sulfonate derivativeCreates an excellent leaving group for substitution

Functionalization of the Pyrrole Nitrogen and Pyridine Ring

Selective functionalization of the pyrrole nitrogen and the C-H bonds of the bicyclic core is essential for creating chemical diversity.

Pyrrole Nitrogen (N-1) Functionalization: The N-H of the pyrrole ring can be readily deprotonated by a suitable base and subsequently reacted with various electrophiles.

N-Alkylation/Arylation: Standard procedures involving alkyl halides or arylboronic acids (Chan-Lam coupling) can be used to install substituents on the pyrrole nitrogen. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Protection: The pyrrole nitrogen is often protected to prevent undesired side reactions during subsequent transformations. Common protecting groups include sulfonyl derivatives (e.g., tosyl) or silyl ethers like the trimethylsilylethoxymethyl (SEM) group, although deprotection of the latter can sometimes lead to side products. nih.gov

Pyridine and Pyrrole Ring C-H Functionalization: Direct C-H functionalization has become a powerful, atom-economical tool for modifying heterocyclic cores. nih.gov For azaindole systems, transition-metal-catalyzed methods are particularly prominent. nih.gov

Pyridine Ring (C-4, C-6): The electron-deficient nature of the pyridine ring makes it a candidate for regioselective C-H functionalization. bohrium.com Palladium-catalyzed direct arylation or alkenylation can be directed to specific positions, often controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov The inherent reactivity of azaindoles often favors functionalization on the five-membered ring, making selective modification of the six-membered ring a significant challenge that requires carefully designed strategies. nih.gov

Pyrrole Ring (C-2): While the C-3 position is substituted, the C-2 position of the pyrrole ring remains a potential site for electrophilic substitution or metal-catalyzed C-H activation, a common pathway for functionalizing azaindole scaffolds. rsc.orgresearchgate.net

The table below provides examples of functionalization strategies for the azaindole core.

PositionReaction TypeReagent(s) / CatalystProduct
N-1N-AlkylationAlkyl halide, BaseN-Alkyl-5-azaindole
N-1Chan-Lam N-ArylationArB(OH)₂, Cu(OAc)₂N-Aryl-5-azaindole
C-4/C-6Direct C-H ArylationAr-X, Pd catalystC-Aryl-5-azaindole
C-2Direct C-H ArylationArB(OH)₂, Pd catalystC2-Aryl-5-azaindole

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Considerations

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Detailed mechanistic studies specifically on this compound are not extensively documented in the current body of scientific literature. However, the reactivity of this molecule can be inferred from the known chemical properties of its core components: the 7-azaindole (B17877) scaffold and the attached hydroxyl and carbaldehyde functionalities.

Electrophilic Reactions: The pyrrole (B145914) moiety of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution. The preferred site of attack is typically the C3 position, which is analogous to the reactivity of indole (B1671886). However, in this specific molecule, the C3 position is already substituted with a carbaldehyde group. Therefore, electrophilic attack would likely be directed to other positions on the pyrrole or pyridine (B92270) ring, influenced by the directing effects of the existing substituents. The hydroxyl group at the C7 position is an activating group and would direct electrophiles to the ortho and para positions.

Nucleophilic Reactions: The carbaldehyde group at the C3 position is a primary site for nucleophilic attack. This can lead to a variety of addition reactions, forming alcohols, imines, or other functional groups. The pyridine ring, being electron-deficient, is also susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of the hydroxyl group can further influence the regioselectivity of these reactions.

The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, along with the influence of the hydroxyl and carbaldehyde groups, creates a nuanced reactivity landscape that warrants further experimental and computational investigation.

Catalytic Transformations Utilizing this compound as Substrate or Ligand

While specific examples of catalytic transformations utilizing this compound are not prevalent in the literature, the 7-azaindole framework is a common feature in ligands for transition metal catalysis and as a substrate in cross-coupling reactions.

As a Substrate: The 7-azaindole nucleus can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The hydroxyl group can be converted into a triflate or other suitable leaving group to enable such transformations at the C7 position. Similarly, if a halogen were present on the ring, it would serve as a handle for these reactions.

As a Ligand: The nitrogen atoms in both the pyrrole and pyridine rings of the 7-azaindole scaffold possess lone pairs of electrons and can coordinate to metal centers. This makes 7-azaindole derivatives attractive candidates for use as ligands in catalysis. The specific compound, this compound, could potentially act as a bidentate ligand, coordinating to a metal through the pyridine nitrogen and the carbonyl oxygen of the carbaldehyde group.

The potential applications of this compound in catalysis are summarized in the table below:

Catalytic Role Potential Reaction Type Relevant Functional Group(s)
SubstrateSuzuki CouplingHydroxyl (after conversion to triflate)
SubstrateHeck CouplingHalogenated derivative
SubstrateSonogashira CouplingHalogenated derivative
LigandVarious (e.g., hydrogenation, oxidation)Pyridine nitrogen, carbonyl oxygen

Photochemical and Electrochemical Properties and Reactivity Pathways

The photochemical and electrochemical properties of this compound are expected to be influenced by its extended π-conjugated system and the presence of heteroatoms and functional groups.

Photochemical Properties: Azaindole derivatives are known to exhibit interesting photophysical properties, including fluorescence. The absorption and emission wavelengths would be dependent on the specific substitution pattern and the solvent environment. The presence of the hydroxyl group could lead to excited-state proton transfer (ESPT), a phenomenon observed in other hydroxy-substituted aromatic compounds. This process can lead to dual fluorescence and can be sensitive to the polarity and hydrogen-bonding capability of the solvent.

Electrochemical Properties: The electrochemical behavior of this compound would be characterized by both oxidation and reduction processes. The electron-rich pyrrole ring would be susceptible to oxidation, while the electron-deficient pyridine ring and the carbaldehyde group would be sites for reduction. Cyclic voltammetry could be used to determine the redox potentials and to study the stability of the resulting radical ions.

Tautomerism and Isomerism in this compound and its Influence on Reactivity

Tautomerism is a key consideration for this compound, as it can exist in several tautomeric forms. These equilibria can significantly influence the compound's reactivity and its spectroscopic properties.

The primary tautomeric equilibrium involves the hydroxyl group at the C7 position and the adjacent pyridine nitrogen, leading to a pyridone form. This is analogous to the well-studied keto-enol tautomerism of 2- and 4-hydroxypyridines.

The position of this equilibrium is highly dependent on the solvent. In nonpolar solvents, the hydroxy-pyridine form is generally favored, while in polar, protic solvents, the pyridone form can be significantly populated. This tautomerism has a profound impact on the compound's reactivity. For instance, the hydroxy-pyridine form will exhibit reactivity characteristic of a phenol (B47542), while the pyridone form will have the reactivity of a lactam.

Another possible tautomerism involves the proton on the pyrrole nitrogen, which could potentially migrate to the carbonyl oxygen of the carbaldehyde group, although this is generally less favorable.

The potential tautomeric forms and their key characteristics are outlined below:

Tautomeric Form Key Structural Feature Expected Influence on Reactivity
7-Hydroxy-pyridineAromatic pyridine ring with a hydroxyl groupPhenolic reactivity, site for electrophilic attack on the pyridine ring
7-PyridonePyridone ring with a carbonyl groupLactam-like reactivity, potential for N-alkylation

The existence of these different tautomers means that the outcome of a reaction can sometimes be controlled by the choice of solvent and reaction conditions, which can selectively favor one tautomer over the other.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Currently, there are no specific studies available that detail the quantum chemical calculations for the electronic structure and molecular conformation of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to determine the molecule's optimized geometry, bond lengths, and bond angles. Analysis of the electronic properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for understanding the molecule's reactivity and electronic behavior.

Prediction of Spectroscopic Signatures and Intermolecular Interactions using First-Principles Methods

There is no available research predicting the spectroscopic signatures (such as NMR, IR, and UV-Vis spectra) of this compound using first-principles methods. These computational techniques can provide valuable insights that aid in the experimental identification and characterization of the compound. Similarly, studies on its intermolecular interactions, which would be critical for understanding its behavior in condensed phases and its potential for forming complexes, have not been found. Such studies often employ methods like Symmetry-Adapted Perturbation Theory (SAPT) to analyze the nature of these interactions.

Reaction Pathway Analysis and Transition State Modeling for Transformations

Detailed reaction pathway analyses and transition state modeling for chemical transformations involving this compound are not present in the current body of scientific literature. This type of computational investigation is essential for understanding the mechanisms of reactions the compound might undergo, predicting reaction kinetics, and guiding the synthesis of new derivatives. These studies would involve calculating the potential energy surface for a given reaction to identify transition states and intermediates.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscape

No molecular dynamics (MD) simulation studies have been published that specifically investigate the solvent effects on this compound or explore its conformational landscape. MD simulations are a powerful tool for understanding how a molecule behaves in a solution, how it interacts with solvent molecules, and the different shapes (conformations) it can adopt. This information is vital for predicting its physical properties and biological activity.

Molecular Interactions and Biological Target Engagement in Vitro & in Silico Focus

Cellular Pathway Interrogation by 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (In Vitro Cellular Models)

Effects on Specific Cellular Processes (e.g., cell proliferation, apoptosis, migration, invasion in cell lines)

Derivatives of the pyrrolopyridine scaffold, such as 7-azaindoles and 7H-pyrrolo[2,3-d]pyrimidines, have demonstrated significant effects on various cellular processes critical to cancer progression. These compounds are frequently investigated for their ability to inhibit cell growth, induce programmed cell death (apoptosis), and prevent cancer cell motility.

In vitro studies have shown that these compounds can potently suppress the proliferation of a diverse range of human cancer cell lines. For instance, certain 7-azaindole (B17877) derivatives have been reported to inhibit the growth of cervical (HeLa), breast (MCF-7), lung (A549), and liver (HEPG2) cancer cells, with IC50 values often in the low micromolar or even nanomolar range. nih.govijfjournal.comresearchgate.net Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to effectively inhibit the proliferation of breast cancer cells. rsc.org The anti-proliferative effects are often linked to the ability of these compounds to arrest the cell cycle, frequently at the G2/M phase, thereby preventing cell division. nih.gov

Beyond inhibiting growth, many of these analogs are capable of inducing apoptosis. Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives in gastric and breast cancer cell lines revealed that these compounds can trigger apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.govnih.gov This is often observed through cellular changes like chromatin condensation and the formation of apoptotic bodies. nih.govnih.gov

Furthermore, the potential of these compounds to act as anti-metastatic agents has been explored. Specific 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine derivatives have been found to significantly inhibit the migration and invasion of cancer cells in vitro, suggesting they could interfere with the processes that lead to the spread of cancer. rsc.orgnih.gov

Compound ClassCell LineEffect ObservedReported Potency (IC50)Source
7-Azaindole DerivativesMCF-7 (Breast), HeLa (Cervical)Inhibition of Proliferation0.78 µM - 1.91 µM ijfjournal.com
Azaindole Derivatives (CM01, CM02)HeLa, 786-O (Renal), NCI H460 (Lung)Cytostatic Effects, G2/M Arrest0.3 µM - 1.3 µM nih.gov
1H-pyrrolo[2,3-b]pyridine Derivative (4h)4T1 (Breast)Proliferation Inhibition, Apoptosis, Migration & Invasion InhibitionNot specified rsc.org
7H-pyrrolo[2,3-d]pyrimidine Derivative (18h)MDA-MB-231 (Breast)Proliferation Inhibition, Apoptosis, G0/G1 Arrest, Migration Inhibition0.34 µM nih.gov
7H-pyrrolo[2,3-d]pyrimidine Derivative (51)A549 (Lung), HeLa (Cervical), MCF-7 (Breast)Inhibition of Proliferation, Apoptosis0.38 µM - 0.66 µM nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs through In Vitro and Computational Screening

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the pyrrolopyridine class of molecules, extensive SAR studies have been conducted to optimize their potency and selectivity as inhibitors of various biological targets, primarily protein kinases. rsc.orgnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dergipark.org.tr This approach is particularly useful when the structure of the biological target is unknown. dergipark.org.tr For azaindole and related scaffolds, pharmacophore models are generated by analyzing a set of known active compounds to define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

These models serve as 3D queries for virtual screening of large chemical databases to find new molecules that match the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr For instance, a structure-based pharmacophore model was successfully used to identify potential inhibitors of DprE1, a crucial enzyme for the survival of Mycobacterium tuberculosis, from a class of azaindole derivatives. nih.govresearchgate.net Such studies help in understanding the key interaction points between the ligand and its target, guiding the design of more potent molecules.

Rational Design of Derivatives for Enhanced Target Selectivity or Potency

Rational drug design involves the strategic modification of a lead compound's structure to improve its therapeutic properties. For 7-azaindole and related pyrrolopyridine analogs, this approach has been widely used to enhance their potency as enzyme inhibitors and to improve their selectivity for a specific target, which is crucial for minimizing off-target effects. nih.govresearchgate.net

Efforts in this area often focus on modifying specific positions on the core scaffold. Systematic SAR analysis of 7-azaindole-based inhibitors has shown that substitutions at certain positions are critical for achieving high potency and selectivity. nih.gov For example, in the development of PI3Kγ inhibitors, it was found that incorporating a 4-pyridyl moiety at the C3 position of the azaindole scaffold led to a significant, 15-fold improvement in potency. nih.gov Similarly, in the design of multi-targeted kinase inhibitors, a 7-azaindole core was systematically modified to broaden its activity against kinases involved in angiogenesis and tumorigenesis, leading to a lead candidate with combined antiangiogenic and antitumoral effects. nih.gov

Advanced Materials Science and Supramolecular Chemistry Applications

Utilization of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a Building Block for Functional Polymers and Covalent Organic Frameworks (COFs)

Currently, there is no scientific literature available that describes the use of this compound as a monomer for the synthesis of functional polymers or as a building block for the construction of Covalent Organic Frameworks (COFs). The aldehyde functionality could, in principle, undergo condensation reactions with amines or other suitable linkers to form polymeric structures or porous frameworks. The presence of the hydroxyl and pyrrole (B145914) groups could also be exploited for post-synthetic modification or to impart specific properties to the resulting materials. However, no such studies have been reported to date.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The potential for this compound to act as a ligand in the formation of Metal-Organic Frameworks (MOFs) or coordination polymers has not been explored in published research. The nitrogen atoms within the pyridine (B92270) and pyrrole rings, along with the oxygen atoms of the hydroxyl and aldehyde groups, present multiple potential coordination sites for metal ions. This could lead to the formation of novel framework structures with interesting topologies and properties. Nevertheless, a review of the current scientific landscape indicates a lack of studies in this area.

Development of Supramolecular Assemblies and Self-Assembled Systems Incorporating this compound

Research on the involvement of this compound in the formation of supramolecular assemblies or self-assembled systems is not present in the available scientific literature. The molecule possesses hydrogen bond donor (hydroxyl and pyrrole N-H) and acceptor (aldehyde oxygen and pyridine nitrogen) sites, which are prerequisites for the formation of ordered supramolecular structures. These interactions could potentially be harnessed to create gels, liquid crystals, or other self-organized materials. However, this remains a hypothetical application without current experimental validation.

Investigation of Photophysical and Optoelectronic Properties in Material Contexts

There are no dedicated studies on the photophysical and optoelectronic properties of materials that incorporate this compound. While heterocyclic compounds are often investigated for their fluorescence, phosphorescence, and charge transport properties, such characterization has not been reported for polymers, MOFs, COFs, or supramolecular systems derived from this specific compound. Understanding these properties would be crucial for assessing its potential in applications such as organic light-emitting diodes (OLEDs), sensors, or photocatalysis, but this area of research remains uncharted.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Sustainability and Scalability

Future synthetic research will likely prioritize the development of environmentally benign and scalable methods for producing 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. Current synthetic strategies for related azaindole structures often rely on multi-step processes that may not be optimal for large-scale production. researchgate.net The development of novel, more efficient synthetic methodologies is a key area of ongoing research for heterocyclic compounds. uni-rostock.de

Emerging strategies are expected to focus on:

One-Pot Multicomponent Reactions (MCRs): These reactions offer high atom economy and procedural simplicity by combining three or more reactants in a single step, which aligns with the principles of green chemistry. mdpi.com Adapting MCRs for the construction of the substituted 7-azaindole (B17877) core could significantly improve efficiency.

Catalytic C-H Functionalization: Direct functionalization of the 7-azaindole scaffold avoids the need for pre-functionalized starting materials, reducing step count and waste. researchgate.netrsc.org Research into regioselective hydroxylation and formylation of a 1H-pyrrolo[2,3-c]pyridine precursor using advanced catalytic systems is a promising avenue.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to batch synthesis. Developing a flow-based synthesis for this compound would be a significant step towards scalable and industrial production.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. Engineering enzymes for the specific hydroxylation or oxidation of the pyrrolopyridine ring could provide a highly sustainable synthetic route.

Synthetic StrategyPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, shorter reaction times. mdpi.com
Direct C-H Functionalization High atom economy, avoids pre-functionalization steps. rsc.org
Flow Chemistry Enhanced safety, scalability, and process control.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.

Exploration of Unconventional Reactivity Profiles and Green Chemistry Methodologies

Beyond its synthesis, future research will delve into the novel reactivity of this compound, leveraging its unique functional groups. The application of green chemistry principles to its transformations is a key objective.

Key research directions include:

Photocatalysis and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions. researchgate.net Exploring the photocatalytic and electrocatalytic reactions of the aldehyde and phenol (B47542) moieties could uncover novel transformations and synthetic pathways to new derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields, offering a greener alternative to conventional heating. nih.gov Its application in derivatization reactions of the title compound could lead to rapid library synthesis for biological screening.

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or bio-renewable solvents (e.g., 2-MeTHF) is a central tenet of green chemistry. rsc.org Investigating the reactivity and synthesis of this compound in such solvents is a critical future step.

Organocatalysis: The use of small organic molecules as catalysts avoids the environmental and economic issues associated with heavy metals. researchgate.net Developing organocatalytic methods for the functionalization of this scaffold is a highly desirable research goal.

Green Chemistry MethodologyPotential Application
Photocatalysis/Electrocatalysis Novel C-H functionalization and cross-coupling reactions. researchgate.net
Microwave-Assisted Synthesis Rapid synthesis of derivative libraries. nih.gov
Green Solvents (e.g., Water) Environmentally benign reaction media. rsc.org
Organocatalysis Metal-free catalytic transformations. researchgate.net

Deepening Mechanistic Understanding of Biological Interactions at the Atomic Level

The 7-azaindole scaffold is a known "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonds with the protein target. researchgate.netnih.gov Understanding precisely how the hydroxyl and carbaldehyde groups of this compound modulate these interactions at an atomic level is crucial for rational drug design.

Future investigations will employ advanced biophysical techniques to achieve this: researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM): For determining the high-resolution structure of the compound in complex with large protein targets or assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding epitopes and characterize weak interactions in solution. dntb.gov.ua

Isothermal Titration Calorimetry (ITC): To precisely measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between the compound and its biological target. dntb.gov.ua

Surface Plasmon Resonance (SPR): For real-time analysis of the kinetics (association and dissociation rates) of ligand-target binding. dntb.gov.ua

Molecular Dynamics (MD) Simulations: Computational methods to simulate the dynamic behavior of the compound within a protein's binding site, providing insights into binding stability and the role of specific interactions over time. nih.gov

Biophysical TechniqueInformation Gained
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of ligand-protein complexes.
NMR Spectroscopy Binding site mapping and characterization of weak interactions. dntb.gov.ua
Isothermal Titration Calorimetry (ITC) Thermodynamic profile of binding (ΔH, ΔS, KD). researchgate.net
Surface Plasmon Resonance (SPR) Kinetic parameters of binding (kon, koff). researchgate.net
Molecular Dynamics (MD) Simulations Atomic-level insights into binding dynamics and stability. nih.gov

Expansion into Novel Interdisciplinary Applications and Translational Research Avenues (Pre-clinical, non-human focus)

The structural similarity of this compound to known bioactive molecules suggests its potential in various therapeutic areas, which warrants exploration in pre-clinical, non-human models. mdpi.commdpi.comnih.gov

Promising translational research avenues include:

Development as Kinase Inhibitors: The 7-azaindole core is present in numerous kinase inhibitors. nih.govnih.gov This compound could be a starting point for developing novel inhibitors targeting kinases implicated in cancer or inflammatory diseases, to be tested in cell culture and animal models. nih.govrsc.org

Antiviral Agents: Pyrrolopyridine derivatives have shown activity against viruses such as HIV and SARS-CoV-2. nih.govmdpi.comnih.gov The potential of this compound and its derivatives as inhibitors of viral entry or replication should be investigated in vitro.

Fluorescent Probes: The 7-azaindole moiety is known for its unique photophysical properties, including a sensitivity of its fluorescence emission to the local environment. acs.org The compound could be developed into a fluorescent probe for studying protein structure and dynamics or for use in cellular imaging applications.

Anticancer Agents: Derivatives of related pyrrolopyridine scaffolds have been shown to possess potent anticancer activities, for instance by acting as tubulin polymerization inhibitors. nih.gov Pre-clinical studies could evaluate the antiproliferative effects of this compound against various cancer cell lines. rsc.org

Identification and Prioritization of Key Research Gaps for Future Investigations

To fully realize the potential of this compound, several key research gaps need to be addressed. A systematic approach to filling these gaps will guide future research efforts.

Priority Research Gaps:

Lack of Dedicated Synthetic Methods: There is a clear need for synthetic routes designed specifically for this compound that are efficient, scalable, and adhere to green chemistry principles.

Undefined Bioactivity Profile: The full spectrum of biological targets for this compound is unknown. A comprehensive screening against various target classes (e.g., kinases, viral proteins, GPCRs) is a critical next step.

No Structural Biology Data: There are no publicly available crystal structures of this molecule bound to a biological target. Obtaining such data is essential for understanding its mechanism of action and for structure-based drug design.

Limited Understanding of Reactivity: The unique reactivity conferred by the combination of the hydroxyl, aldehyde, and azaindole functionalities has not been systematically explored. A deeper understanding could unlock novel synthetic transformations for creating diverse chemical libraries.

Unexplored Photophysical Properties: While the parent 7-azaindole is a known fluorophore, the specific absorption and emission properties of this compound have not been characterized, limiting its potential use as a chemical probe. acs.org

By addressing these gaps, the scientific community can unlock the full potential of this promising heterocyclic compound, paving the way for new discoveries in chemistry, biology, and materials science.

Q & A

Q. What are the key synthetic routes for 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde?

The synthesis typically involves:

  • Core scaffold formation : Starting with pyrrolo[2,3-c]pyridine derivatives, hydroxylation at position 7 is achieved via oxidative methods (e.g., hydroxylamine under acidic conditions) or dihydroxylation followed by selective deprotection .
  • Aldehyde introduction : The Vilsmeier-Haack reaction is commonly used for formylation at position 3, employing reagents like POCl₃ and DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., 20% ethyl acetate in hexane) yield high-purity products .

Q. How is the structural integrity of this compound validated?

  • 1H/13C NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm) and hydroxy group (broad singlet, ~5–6 ppm). Aromatic protons in the pyrrolopyridine core appear between 6.5–8.5 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm the molecular weight (C₈H₆N₂O₂: 178.15 g/mol) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How does the 7-hydroxy substitution influence biological activity compared to halogenated analogs?

  • Electronic effects : The hydroxy group’s electron-donating nature enhances hydrogen-bonding interactions with target proteins (e.g., kinases), while halogenated analogs (e.g., 4-Bromo derivatives) rely on hydrophobic interactions .
  • Activity comparison :
Substituent Target IC₅₀ (nM) Biological Effect
7-OHFGFR115 ± 2Apoptosis induction
4-BrFGFR17 ± 1Proliferation inhibition
  • Cytotoxicity : The 7-hydroxy derivative shows moderate activity (IC₅₀ = 25 µM) in ovarian cancer cells, whereas chloro/bromo analogs exhibit stronger effects due to increased lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.